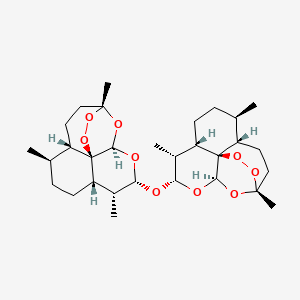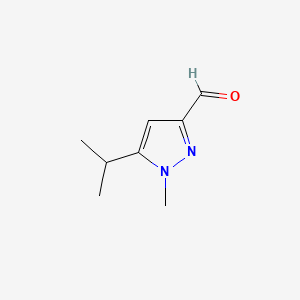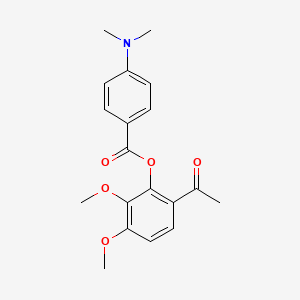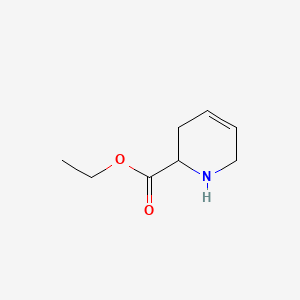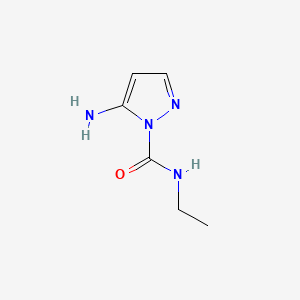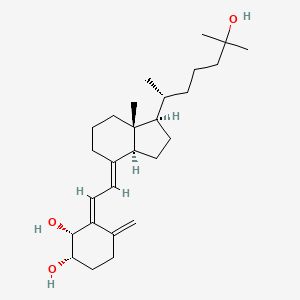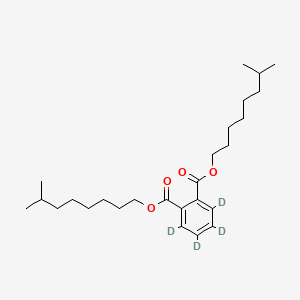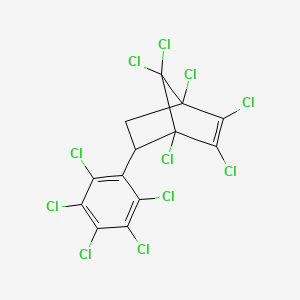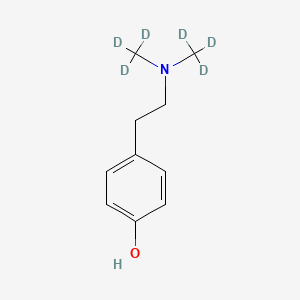
Hordenine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hordenine-d6 is a deuterium-labeled derivative of hordenine, a naturally occurring phenethylamine alkaloid found in various plants, particularly in barley (Hordeum vulgare). The compound is chemically known as 4-(2-dimethylaminoethyl)phenol-d6 and has the molecular formula C10H9D6NO. This compound is primarily used as a stable isotope-labeled compound in scientific research to study metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hordenine-d6 typically involves the deuteration of hordenine. One common method is the reductive amination of deuterated tyramine. The process begins with the conversion of L-tyrosine to tyramine, followed by N,N-dimethylation using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The use of biocatalysts and green chemistry principles is also explored to enhance sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Hordenine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to its amine form.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hordenine-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the biotransformation of hordenine in biological systems.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion (ADME) of hordenine.
Neuropharmacology: Investigated for its role as a dopamine receptor agonist and its potential effects on the central nervous system.
Anti-inflammatory Research: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like ulcerative colitis and acute lung injury.
Mechanism of Action
Hordenine-d6 exerts its effects primarily through its interaction with dopamine receptors, particularly the dopamine D2 receptor. It acts as an agonist, leading to sustained receptor activation. This interaction influences central dopaminergic pathways linked to the reward system. Additionally, this compound exhibits anti-inflammatory effects by inhibiting the activation of protein kinase B (AKT), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tyramine: A biogenic amine and precursor to hordenine.
N,N-Dimethyltyramine: A structural analog of hordenine with similar pharmacological properties.
Phenethylamine: The parent compound of the phenethylamine class of alkaloids.
Uniqueness
Hordenine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research for tracing and quantifying metabolic pathways. Its stable isotope labeling provides enhanced accuracy in pharmacokinetic studies compared to its non-deuterated counterparts .
Properties
IUPAC Name |
4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBCEEMXQZUPDQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

